molecular formula C20H35NO4S B12535912 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione CAS No. 666719-85-3

1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B12535912
CAS No.: 666719-85-3
M. Wt: 385.6 g/mol
InChI Key: YPIYMKFORSMEBN-UHFFFAOYSA-N
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Description

1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry. The compound is characterized by the presence of a sulfanylhexadecanoyl group, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione typically involves the alkoxysulfenylation of alkenesThe reaction conditions often include the use of readily accessible starting materials and mild reaction conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and drug candidate.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is unique due to its sulfanylhexadecanoyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine-2,5-dione derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

666719-85-3

Molecular Formula

C20H35NO4S

Molecular Weight

385.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 16-sulfanylhexadecanoate

InChI

InChI=1S/C20H35NO4S/c22-18-15-16-19(23)21(18)25-20(24)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26/h26H,1-17H2

InChI Key

YPIYMKFORSMEBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCS

Origin of Product

United States

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